molecular formula C8H17N B182177 2-Tert-butylpyrrolidine CAS No. 180258-82-6

2-Tert-butylpyrrolidine

Cat. No.: B182177
CAS No.: 180258-82-6
M. Wt: 127.23 g/mol
InChI Key: IQJZUYFOSMJZSV-UHFFFAOYSA-N
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Description

2-tert-Butylpyrrolidine is a chiral pyrrolidine derivative with the molecular formula C8H17N . Its structure, defined by the SMILES notation CC(C)(C)C1CCCN1 , features a pyrrolidine ring substituted with a sterically demanding tert-butyl group, making it a valuable scaffold in organic synthesis and medicinal chemistry research. As a chiral amine, it serves as a versatile building block for the synthesis of more complex molecules and as a potential ligand for asymmetric catalysis . The steric properties conferred by the tert-butyl group can be utilized to influence the stereochemical outcome of reactions and to modulate the physical properties of resulting compounds. Researchers can leverage this compound in the development of pharmaceuticals, agrochemicals, and functional materials. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal, human, or veterinary use.

Properties

IUPAC Name

2-tert-butylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-8(2,3)7-5-4-6-9-7/h7,9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJZUYFOSMJZSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402020
Record name 2-tert-butylpyrrolidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180258-82-6
Record name 2-(1,1-Dimethylethyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180258-82-6
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Record name 2-tert-butylpyrrolidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-tert-butylpyrrolidine
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Preparation Methods

Reaction Mechanism and Conditions

The dihydropyrrole precursor undergoes regioselective hydride attack at the α,β-unsaturated imine moiety. NaBH₄ (2.0 eq) in methanol at 20°C for 2 hours achieves complete conversion, with subsequent HCl treatment precipitating the product. Critical parameters include:

ParameterValueImpact on Yield
SolventMethanolPolar protic medium enhances hydride delivery
Temperature20°CPrevents over-reduction
Stoichiometry2.0 eq NaBH₄Ensures full substrate consumption
Quenching Agent1.0M HCl in etherSelective protonation of amine

The method affords this compound hydrochloride in 49% isolated yield after recrystallization.

Structural Characterization

¹H NMR (400 MHz, d₄-MeOH) analysis confirms the pyrrolidine structure: δ 3.35–3.2 (m, 3H, N-CH₂), 2.12–1.95 (m, 3H, ring CH₂), 1.04 (s, 9H, tert-butyl). The absence of vinylic protons at δ 5–6 ppm verifies successful saturation of the dihydropyrrole system.

Organolithium Addition to 3-Oxo-3,4-Dihydro-2H-Pyrrole 1-Oxides

Nitrone intermediates derived from 3-oxo-3,4-dihydro-2H-pyrrole 1-oxides enable the installation of tert-butyl groups via organolithium reagents (Scheme 2).

Nitrone Synthesis and Functionalization

Heating tert-leucine with dimethyl fumarate and diethylketone in toluene via a Dean-Stark apparatus produces pyrrolidine-3,4-diesters (73% yield), which undergo LiAlH₄ reduction and Na₂WO₄/H₂O₂ oxidation to generate nitrone 24 . Treatment with butyllithium (BuLi) in benzene at 60°C induces nucleophilic addition, yielding 5-(tert-butyl)-5-butyl-2,2-diethyl-3-oxopyrrolidin-1-oxyl (18 ) in 61% yield after chromatographic purification.

Limitations and Side Reactions

Competing dimerization via radical recombination occurs upon thermal decomposition of 18 , producing alkoxyamine 20 and dimer 21 when heated with TEMPO (Scheme 3). This side reaction underscores the necessity for low-temperature handling and anaerobic conditions during organolithium additions.

Domino Three-Component Assembly Using Tert-Leucine

A scalable one-pot synthesis combines tert-leucine, dimethyl fumarate, and diethylketone in a toluene/DMF mixture, exploiting aza-Michael addition and cyclocondensation (Scheme 4).

Reaction Optimization

Key variables influencing the diastereomeric ratio of pyrrolidine-3,4-diesters (23a,b ) include:

VariableOptimal ValueEffect on Diastereomer Ratio
Solvent SystemToluene/DMF (1:1)Enhances imine formation rate
TemperatureReflux (110°C)Accelerates cyclization
Dean-Stark TrapEnabledRemoves H₂O, shifting equilibrium

Exhaustive LiAlH₄ reduction of 23a,b followed by oxidative workup furnishes this compound derivatives, though final deprotection steps require further optimization.

Industrial Applications and Process Considerations

This compound hydrochloride finds application as a polymerization inhibitor in styrene processing, where it synergizes with quinone methide retarders and amine stabilizers to prevent thermal polymerization. Industrial scale-up favors the NaBH₄ route due to:

  • Compatibility with standard hydrogenation infrastructure

  • Avoidance of pyrophoric organometallics

  • Simplified purification via hydrochloride salt precipitation

Recent patent literature (WO2024064515A1) highlights emerging interest in continuous-flow adaptations of the domino assembly method, potentially addressing batch-to-batch variability in diastereomer ratios .

Chemical Reactions Analysis

Types of Reactions: 2-Tert-butylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroxides, which are stable free radicals.

    Reduction: Reduction reactions can convert nitroxides back to amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Formation of nitroxides.

    Reduction: Regeneration of the amine form.

    Substitution: Various substituted pyrrolidines depending on the reagents used.

Scientific Research Applications

Chemical Research

2-Tert-butylpyrrolidine serves as a building block in organic synthesis. It is particularly useful for:

  • Synthesis of Complex Organic Molecules : The compound can be modified to create various derivatives used in different chemical processes.
  • Enzyme Inhibition Studies : It is employed in research to study enzyme interactions, particularly as an inhibitor or modulator affecting enzyme activity .

Pharmaceutical Applications

The compound has shown promise in the development of pharmacologically active compounds:

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibitors : Research indicates that this compound derivatives may act as precursors for DPP-IV inhibitors, which are relevant in diabetes treatment.
  • Asymmetric Synthesis : Its derivatives are utilized in asymmetric synthesis, aiding the production of enantiomerically pure pharmaceuticals.

Biomedical Research

In biomedical contexts, this compound and its derivatives are used as:

  • Molecular Probes : Nitroxides derived from this compound are employed as spin labels in biophysical studies, providing insights into molecular dynamics and interactions .
  • MRI Contrast Agents : The lipophilic nature of certain nitroxide derivatives allows their use in designing lipid nanoparticles for MRI applications .

Case Study 1: DPP-IV Inhibitors Development

A study focused on synthesizing various this compound derivatives demonstrated their potential as DPP-IV inhibitors. The research highlighted the structure-activity relationship (SAR) indicating that modifications at certain positions significantly enhanced inhibitory activity against DPP-IV.

Case Study 2: Enzyme Interaction Studies

In a series of experiments, researchers utilized this compound to investigate its role in enzyme inhibition. The findings revealed that the steric hindrance provided by the tert-butyl group influenced binding affinity and selectivity towards specific enzymes, thereby affecting their catalytic activity.

Comparative Analysis of Related Compounds

The following table summarizes notable compounds related to this compound, highlighting their structural characteristics and unique features:

Compound NameStructure CharacteristicsUnique Features
1-MethylpyrrolidineMethyl group at position 1Less sterically hindered compared to tert-butyl
3-Tert-butylpyrrolidineTert-butyl group at position 3Alters biological activity compared to position 2
N-Methyl-2-pyrrolidinoneMethyl substitution on nitrogenDifferent solubility and reactivity patterns

Mechanism of Action

The mechanism of action of 2-tert-butylpyrrolidine involves its interaction with various molecular targets. For instance, it can bind to specific receptors in biological systems, influencing cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Tert-butylpyrrolidine with structurally related pyrrolidine and pyridine derivatives, emphasizing substituent effects, synthetic strategies, and functional properties.

2-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridine

  • Structure : A fused bicyclic system combining pyrrolidine and pyridine rings, with a tert-butyl group at the 2-position .
  • Key Differences: The fused aromatic system enhances planarity and conjugation compared to the monocyclic this compound. Applications: Such fused systems are often used in medicinal chemistry as kinase inhibitors or fluorescent probes due to their extended π-systems .
  • Synthesis: Not detailed in the evidence, but similar compounds often employ transition-metal-catalyzed cyclization or cross-coupling reactions.

(2S,4R)-1-Benzyl-4-(tert-Butyldimethylsiloxy)pyrrolidine-2-carboxamide

  • Structure : A disubstituted pyrrolidine with a tert-butyldimethylsiloxy (TBS) group at the 4-position and a benzyl-carboxamide moiety at the 2-position .
  • Key Differences :
    • The TBS group serves as a protecting group for alcohols, enabling selective functionalization during multi-step syntheses.
    • Chirality at C2 and C4 introduces stereochemical complexity, critical for asymmetric catalysis or drug design.
  • Synthetic Method: Synthesized via HATU-mediated coupling of enaminoketones and pyrrolidine precursors, followed by chromatographic purification .

5-Ethyl 2-Methyl 4-(4-(tert-Butyl)phenyl)-3,3-dicyano-pyrrolidine-2,5-dicarboxylate

  • Structure: A highly substituted pyrrolidine with ester, cyano, and aryl groups .
  • Key Differences: Multiple electron-withdrawing groups (cyano, ester) increase ring strain and polarity, altering solubility and reactivity. Physical Data: Melting point = 168–170°C; characterized by IR (ν = 2250 cm⁻¹ for CN) and MS (m/z = 487.2) .
  • Applications : Such polyfunctionalized pyrrolidines are intermediates in the synthesis of bioactive molecules or materials.

4-tert-Butyl-2-(4-tert-butyl-2-pyridyl)pyridine

  • Structure : A pyridine dimer with tert-butyl groups at both the 4- and 2-positions .
  • Key Differences: The pyridine rings confer rigidity and basicity, contrasting with the flexible pyrrolidine scaffold. Molecular Weight: 268.4 g/mol; higher than monocyclic pyrrolidines due to dual pyridine units .
  • Safety : Requires standard handling precautions for pyridine derivatives, including ventilation and PPE .

Research Findings and Trends

  • Steric Effects : The tert-butyl group in this compound and analogs reduces conformational flexibility, favoring enantioselective reactions .
  • Synthetic Flexibility : Siloxy and ester groups enable modular functionalization, as seen in and .

Biological Activity

2-Tert-butylpyrrolidine is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, studies on its efficacy, and potential applications in medicine.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring substituted with a tert-butyl group at the second position. This bulky substituent significantly influences the compound's steric properties, which can affect its interactions with biological targets.

The mechanism of action for this compound involves several key interactions:

  • Hydrogen Bonding : The compound can form hydrogen bonds with various biomolecules, which may enhance its binding affinity to specific receptors or enzymes.
  • Hydrophobic Interactions : The tert-butyl group contributes to hydrophobic interactions that can stabilize the compound's binding to lipid membranes or hydrophobic pockets in proteins.
  • Steric Effects : The size of the tert-butyl group can influence the spatial arrangement during molecular interactions, potentially affecting the selectivity and efficacy of the compound against different biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, showing promising results as a potential antimicrobial agent. In vitro studies have demonstrated its ability to inhibit bacterial growth, suggesting its utility in developing new antibiotics.

Anticancer Potential

Preliminary studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell signaling pathways. The compound's ability to selectively target cancer cells while sparing normal cells presents an attractive profile for further investigation in cancer therapeutics.

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

  • Study 1 : A study published in MDPI examined the synthesis and biological evaluation of pyrrolidine derivatives, including this compound. The results indicated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .
  • Study 2 : Another research article focused on the anticancer effects of this compound. The study found that treatment with this compound resulted in decreased viability of various cancer cell lines, with mechanisms involving cell cycle arrest and increased levels of reactive oxygen species (ROS) being implicated .

Comparative Analysis

A comparative analysis between this compound and other related compounds reveals distinct differences in biological activity:

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundYesYesHydrogen bonding, hydrophobic interactions
2-ButylpyrrolidineModerateLimitedSimilar mechanisms but less steric hindrance
PyrrolidineLowMinimalLacks bulky substituents affecting binding

Q & A

Basic: What are the established synthetic routes for 2-Tert-butylpyrrolidine, and how can purity be optimized?

Answer:
Synthesis typically involves alkylation of pyrrolidine with tert-butyl halides under basic conditions. Key steps include:

  • Reagent selection: Use anhydrous solvents (e.g., THF) to minimize hydrolysis of tert-butyl halides.
  • Purification: Column chromatography with silica gel (eluent: hexane/ethyl acetate) is standard. Purity (>98%) is confirmed via HPLC or GC-MS .
  • Purity optimization: Recrystallization from ethanol at low temperatures enhances crystalline yield. Monitor by 1^1H NMR for residual solvents or unreacted starting materials .

Basic: How is this compound characterized structurally, and what analytical techniques are most reliable?

Answer:

  • NMR spectroscopy: 1^1H and 13^13C NMR confirm the tert-butyl group (δ ~1.2 ppm for 1^1H; δ ~25-30 ppm for 13^13C) and pyrrolidine backbone (δ ~2.5–3.5 ppm for 1^1H) .
  • Mass spectrometry: High-resolution ESI-MS or EI-MS identifies molecular ion peaks (e.g., [M+H]+^+ at m/z 156.2) .
  • X-ray crystallography: Resolves steric effects of the tert-butyl group on pyrrolidine ring conformation .

Advanced: What computational models explain the steric and electronic effects of the tert-butyl group on pyrrolidine reactivity?

Answer:

  • DFT studies: Calculate energy barriers for iminium ion formation (e.g., N-protonation of this compound). The tert-butyl group increases steric hindrance, reducing nucleophilic attack at the nitrogen center .
  • Exchange equilibria: Thermodynamic studies (e.g., Gibbs free energy) compare iminium ion stability with other pyrrolidine derivatives. Substituent effects are quantified using Hammett parameters .
  • MD simulations: Predict solvent accessibility and conformational flexibility in catalytic applications .

Advanced: How should researchers address contradictions in experimental data involving this compound?

Answer:
Contradictions often arise from:

  • Variable sensitivity of analytical markers (e.g., NMR vs. MS detection limits).
  • Replicate variability: Biological vs. technical replicates (e.g., batch-dependent purity in synthesis) .
    Methodological resolution:
  • Perform sensitivity analysis using Monte Carlo simulations to quantify uncertainty contributors (e.g., calibration range, operator skill).
  • Cross-validate results with orthogonal techniques (e.g., IR spectroscopy + X-ray diffraction) .

Advanced: What strategies optimize this compound’s use in asymmetric catalysis?

Answer:

  • Chiral derivatization: Introduce enantiopure auxiliaries (e.g., Boc-protected proline) to enhance stereocontrol .
  • Solvent screening: Polar aprotic solvents (e.g., DCM) stabilize transition states in organocatalytic cycles.
  • Kinetic profiling: Monitor reaction progress via in-situ FTIR to identify rate-limiting steps influenced by steric bulk .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE: Gloves, goggles, and fume hoods are mandatory due to potential skin/eye irritation .
  • Spill management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels.
  • Storage: Under nitrogen at 2–8°C to prevent oxidation .

Advanced: How does this compound compare to other pyrrolidine derivatives in drug discovery?

Answer:

  • Bioavailability: The tert-butyl group improves lipophilicity (logP ~2.1) but may reduce aqueous solubility.
  • Target selectivity: In silico docking studies (e.g., AutoDock Vina) reveal steric clashes with flat binding pockets, favoring helical or loop-rich targets .
  • Metabolic stability: Cytochrome P450 assays show slower oxidation compared to methyl-substituted analogs .

Advanced: What experimental and theoretical approaches resolve ambiguities in pyrrolidine ring conformation?

Answer:

  • Variable-temperature NMR: Identifies ring puckering dynamics (e.g., envelope vs. twist conformers) .
  • Torsional potential calculations: Map energy minima for tert-butyl group orientation relative to the ring plane .
  • Comparative crystallography: Analyze Cambridge Structural Database entries for steric trends in related compounds .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Tert-butylpyrrolidine
Reactant of Route 2
2-Tert-butylpyrrolidine

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